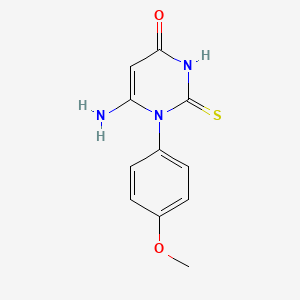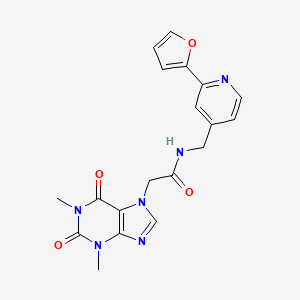
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H18N6O4 and its molecular weight is 394.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The compound's synthesis and structural elucidation are foundational in understanding its applications. For instance, studies on similar compounds have revealed methods for creating fluorescent N-/purin-6-yl/pyridinium salts, which are crucial in oligonucleotide synthesis. These salts have shown high reactivity towards reagents used in oligonucleotide chemistry, potentially leading to point mutations in synthesized oligomers (Adamiak, Biała, & Skalski, 1985). Furthermore, the crystal structure and biological activity of related compounds have been characterized, providing insights into their interactions at the molecular level (霍静倩 et al., 2016).
Optical Properties and Conformational Studies
Conformational analysis and optical properties of related molecules, such as isopropylideneadenosines, have been extensively studied. These investigations include the determination of absolute configurations and elucidation of electronic absorption and CD spectra. Such studies are crucial for understanding the stereochemical properties and potential applications of these compounds in drug discovery and functionalized nucleoside design (Ivanova & Spiteller, 2011).
Cytotoxic Evaluation
The cytotoxic activities of similar β-aryl-α-dimethoxyphosphoryl-γ-lactams have been evaluated against various cancer cell lines, revealing potential therapeutic applications. For example, certain compounds have shown cytotoxic activity towards breast and prostate cancer cell lines, indicating their potential use in cancer treatment (Cinar, Unaleroglu, Ak, & Garipcan, 2017).
Reaction Mechanisms and Novel Pathways
Understanding the reaction mechanisms and novel pathways of related compounds enhances the knowledge of their chemical behavior and potential applications. Studies have detailed the reaction mechanisms of compounds like 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine, providing insights into the synthesis and transformations of these molecules (Nishino, Kiyokawa, Miichi, & Tokuyama, 1972).
Intramolecular Interactions and Antagonistic Activities
Investigations into the intramolecular interactions and structure-activity relationships of compounds with a similar furan ring structure have been conducted. These studies shed light on their potential as histamine H2 receptor antagonists and the relevance of their solid-state geometry to their biological activities (Lumma et al., 1984).
Propriétés
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4/c1-23-17-16(18(27)24(2)19(23)28)25(11-22-17)10-15(26)21-9-12-5-6-20-13(8-12)14-4-3-7-29-14/h3-8,11H,9-10H2,1-2H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLRIOHBHGIJLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B2412134.png)
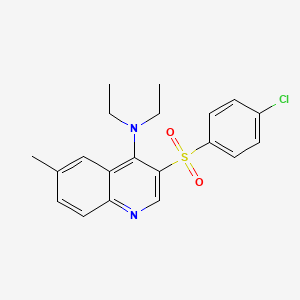
![N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2412137.png)
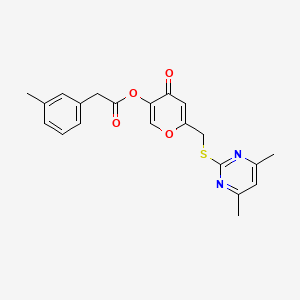
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2412139.png)

![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide](/img/structure/B2412144.png)
![(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid](/img/structure/B2412145.png)
![1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione](/img/structure/B2412147.png)

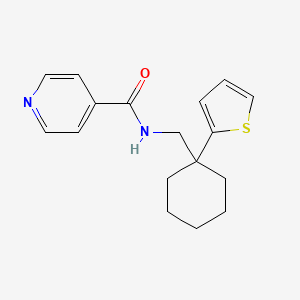
![3-(Piperidin-1-yl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine](/img/structure/B2412152.png)
